molecular formula C9H5N3O B582728 5-Acetylpyridine-2,4-dicarbonitrile CAS No. 143427-68-3

5-Acetylpyridine-2,4-dicarbonitrile

Cat. No.: B582728
CAS No.: 143427-68-3
M. Wt: 171.159
InChI Key: AANPKTSCYBOQPR-UHFFFAOYSA-N
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Description

5-Acetylpyridine-2,4-dicarbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with an acetyl group at the 5-position and two cyano groups at the 2- and 4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetylpyridine-2,4-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of malononitrile with acetylpyridine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Acetylpyridine-2,4-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Acetylpyridine-2,4-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetylpyridine-2,4-dicarbonitrile in biological systems involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity. The acetyl group may also enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetylpyridine-2,4-dicarbonitrile is unique due to the specific positioning of the acetyl and cyano groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and medicinal chemistry .

Properties

CAS No.

143427-68-3

Molecular Formula

C9H5N3O

Molecular Weight

171.159

IUPAC Name

5-acetylpyridine-2,4-dicarbonitrile

InChI

InChI=1S/C9H5N3O/c1-6(13)9-5-12-8(4-11)2-7(9)3-10/h2,5H,1H3

InChI Key

AANPKTSCYBOQPR-UHFFFAOYSA-N

SMILES

CC(=O)C1=CN=C(C=C1C#N)C#N

Synonyms

2,4-Pyridinedicarbonitrile, 53-acetyl- (9CI)

Origin of Product

United States

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